MPT0B098
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-7-pyridin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-17-5-7-18(8-6-17)26(23,24)22-14-11-16-3-2-4-19(20(16)22)15-9-12-21-13-10-15/h2-10,12-13H,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYCYVPAEQVWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MPT0B098: A Novel Microtubule Inhibitor Overcoming Chemoresistance in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge of Chemoresistance
The development of resistance to chemotherapy remains a formidable obstacle in oncology, leading to treatment failure and disease progression. Cancer cells employ a variety of mechanisms to evade the cytotoxic effects of therapeutic agents, including the overexpression of drug efflux pumps, alterations in drug targets, and the activation of pro-survival signaling pathways. This guide delves into the preclinical evidence and mechanistic underpinnings of MPT0B098, a novel small-molecule microtubule inhibitor, as a promising strategy to counteract chemoresistance.
MPT0B098: A Profile of a Potent Microtubule Destabilizer
MPT0B098 is an indoline-sulfonamide compound that has demonstrated significant anti-tumor activity in a range of human cancer cells, including those resistant to conventional chemotherapeutics[1]. It functions as a potent microtubule inhibitor by binding to the colchicine-binding site on tubulin, leading to the disruption of the microtubule network[1]. This interference with microtubule dynamics triggers cell cycle arrest in the G2/M phase and ultimately induces apoptosis[1][2]. Notably, MPT0B098 exhibits a degree of selectivity, with normal cells like human umbilical vein endothelial cells (HUVEC) showing less susceptibility to its cytotoxic effects compared to cancer cells[1].
Core Mechanism of Action: Suppression of the JAK2/STAT3 Signaling Pathway
A key mechanism by which MPT0B098 exerts its effects on chemoresistant cancer cells is through the suppression of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway[2][3][4]. Constitutive activation of the JAK2/STAT3 pathway is a well-established driver of tumorigenesis, promoting cell proliferation, survival, and drug resistance[2][3][4].
MPT0B098 disrupts this pro-survival pathway through a novel mechanism involving the modulation of the Suppressor of Cytokine Signaling 3 (SOCS3) protein[2][3][4]. SOCS3 is a negative regulator of JAK/STAT signaling. MPT0B098 treatment leads to an accumulation of SOCS3 protein, which in turn enhances its binding to JAK2 and another kinase, TYK2[2][3][4]. This interaction facilitates the ubiquitination and subsequent degradation of JAK2 and TYK2, resulting in a loss of STAT3 activity[2][3][4]. The inhibition of STAT3 signaling sensitizes cancer cells to MPT0B098-induced cytotoxicity, indicating that STAT3 is a critical mediator of drug resistance that can be effectively targeted by this compound[2][3][4].
Caption: MPT0B098 signaling pathway in chemoresistant cells.
Efficacy in Chemoresistant Cancer Models: Focus on Oral Squamous Cell Carcinoma
Preclinical studies have extensively documented the efficacy of MPT0B098 in overcoming chemoresistance in oral squamous cell carcinoma (OSCC) models[2][3][4]. In various human OSCC cell lines, MPT0B098 has demonstrated potent growth inhibition with IC50 values ranging from 0.14 to 0.45 µmol/L[5].
Synergistic Effects with Standard Chemotherapeutics
A significant finding is the synergistic anti-tumor effect of MPT0B098 when used in combination with standard-of-care chemotherapeutic agents, cisplatin and 5-fluorouracil (5-FU)[2][3][4]. In OSCC cells, combination treatment with MPT0B098 and either cisplatin or 5-FU resulted in significantly greater inhibition of cell survival and induction of apoptosis compared to single-agent treatment[2][3][4].
| Treatment Group | Concentration | % Inhibition of Cell Survival[2] |
| MPT0B098 | 0.25 µM | 26% |
| Cisplatin | 5 µM | 19% |
| 5-FU | 5 µM | 26% |
| Cisplatin + 5-FU | 5 µM + 5 µM | 43% |
| MPT0B098 + Cisplatin | 0.25 µM + 5 µM | 62% |
| MPT0B098 + 5-FU | 0.25 µM + 5 µM | 68% |
Table 1: Synergistic inhibition of cell survival in OEC-M1 OSCC cells.
Broadening the Spectrum: Activity in Other Chemoresistant Cancers and Additional Mechanisms
While the primary focus of published research has been on OSCC, initial studies indicate that MPT0B098 is active against a variety of human cancer cells, including chemoresistant lines, with IC50 values in the 70 to 150 nmol/L range[1]. This suggests a broader potential for MPT0B098 in treating different types of resistant malignancies.
Beyond the JAK2/STAT3 pathway, MPT0B098 has been shown to destabilize hypoxia-inducible factor-1α (HIF-1α) mRNA[1]. HIF-1α is a key transcription factor that enables tumor cells to adapt to hypoxic conditions, promoting angiogenesis and metastasis, and contributing to drug resistance. MPT0B098 achieves this by decreasing the nuclear-to-cytoplasmic translocation of the RNA-binding protein HuR, which normally stabilizes HIF-1α mRNA[1]. This provides an additional mechanism by which MPT0B098 can counteract the pro-survival machinery of cancer cells in the tumor microenvironment.
Caption: MPT0B098's effect on HIF-1α mRNA stability.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for assessing the effects of MPT0B098.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of MPT0B098, cisplatin, 5-FU, or combinations for 24-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with MPT0B098 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, SOCS3, JAK2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the indicated drugs, then harvest the cells by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Future Perspectives and Unanswered Questions
The preclinical data on MPT0B098 presents a compelling case for its further development as a therapeutic agent for chemoresistant cancers. Its dual action as a microtubule destabilizer and a potent inhibitor of the JAK2/STAT3 signaling pathway offers a multi-pronged attack on cancer cell survival mechanisms.
However, several key areas warrant further investigation:
-
Efficacy in a Broader Range of Chemoresistant Cancers: While promising in OSCC, comprehensive studies are needed to evaluate the efficacy of MPT0B098 in other chemoresistant solid and hematological malignancies.
-
Interaction with ABC Transporters: A crucial unanswered question is whether MPT0B098 directly affects the function or expression of major drug efflux pumps like P-glycoprotein (ABCB1) and MRP1 (ABCC1). Investigating this could reveal another layer of its chemo-sensitizing capabilities.
-
In-depth Analysis of Microtubule Dynamics: A detailed quantitative analysis of how MPT0B098 alters microtubule dynamics (e.g., polymerization/depolymerization rates, catastrophe/rescue frequencies) in resistant versus sensitive cells would provide a more granular understanding of its mechanism of action.
-
In Vivo Efficacy and Safety: While initial in vivo studies have shown tumor growth suppression, more extensive preclinical animal studies are required to establish its pharmacokinetic profile, optimal dosing schedules, and long-term safety before it can be considered for clinical trials.
References
-
Peng, H. Y., Cheng, Y. C., Hsu, Y. M., Wu, G. H., Kuo, C. C., Liou, J. P., & Chang, J. Y. (2016). MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. PLOS ONE, 11(7), e0158440. [Link]
-
Cheng, Y. C., Liou, J. P., Kuo, C. C., Lai, W. Y., Shih, K. H., Chang, C. Y., ... & Chang, J. Y. (2013). MPT0B098, a novel microtubule inhibitor that destabilizes the hypoxia-inducible factor-1α mRNA through decreasing nuclear-cytoplasmic translocation of RNA-binding protein HuR. Molecular Cancer Therapeutics, 12(7), 1202–1212. [Link]
-
Peng, H. Y., Cheng, Y. C., Hsu, Y. M., Wu, G. H., Kuo, C. C., Liou, J. P., ... & Chang, J. Y. (2016). MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. PubMed, 27367272. [Link]
-
Peng, H. Y., Cheng, Y. C., Hsu, Y. M., et al. (2016). MPT0B098, a microtubule inhibitor, suppresses JAK2/STAT3 signaling pathway through modulation of SOCS3 stability in oral squamous cell carcinoma. Taipei Medical University. [Link]
-
Peng, H. Y., Cheng, Y. C., Hsu, Y. M., Wu, G. H., Kuo, C. C., Liou, J. P., ... & Chang, J. Y. (2016). MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. PLOS ONE, 11(7), e0158440. [Link]
Sources
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. MPT0B098, a novel microtubule inhibitor that destabilizes the hypoxia-inducible factor-1α mRNA through decreasing nuclear-cytoplasmic translocation of RNA-binding protein HuR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 4. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of MPT0B098 in Oncology: A Technical Guide
Executive Summary
MPT0B098 is a potent, indole-based microtubule destabilizing agent (MDA) that distinguishes itself from the taxane and vinca alkaloid classes through a dual-mechanism profile. While its primary pharmacophore binds the colchicine site of tubulin, its therapeutic value is significantly amplified by a secondary, distinct ability to destabilize HIF-1α mRNA via the RNA-binding protein HuR .[1] This guide dissects these molecular targets, detailing the causality between drug exposure and phenotypic outcomes (G2/M arrest, apoptosis, and suppression of EMT), and provides validated protocols for reproducing these effects in a drug development setting.
Part 1: The Primary Pharmacophore – Tubulin Destabilization
Mechanism of Action
MPT0B098 functions as a classic colchicine-site binder. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), MPT0B098 inhibits the polymerization of soluble tubulin into microtubules.
-
Causality: Binding to the colchicine pocket prevents the curved-to-straight conformational change required for tubulin incorporation into the growing microtubule plus-end.
-
Downstream Consequence: This disruption triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged arrest in the G2/M phase . The inability to resolve this arrest activates the intrinsic apoptotic pathway (Caspase-3 activation, PARP cleavage).
-
MDR Evasion: Crucially, MPT0B098 is a poor substrate for P-glycoprotein (P-gp/MDR1). It retains potency in multidrug-resistant cell lines (e.g., KB-Vin) where paclitaxel and vincristine fail.
Data Synthesis: Cytotoxicity Profile (IC50)
The following table summarizes the potency of MPT0B098 across distinct histological subtypes, highlighting its efficacy in resistant models.
| Cell Line | Tissue Origin | Phenotype | IC50 (µM) | Reference |
| KB | Cervical (HeLa deriv.) | Parental | 0.076 | [1] |
| KB-Vin | Cervical | P-gp Overexpressing (MDR) | 0.081 | [1] |
| A549 | Lung | NSCLC | 0.07 - 0.15 | [1] |
| OEC-M1 | Oral Cavity | OSCC | 0.14 | [2] |
| HSC-3 | Oral Cavity | OSCC (High Metastatic) | 0.22 | [2] |
| HUVEC | Endothelial | Normal Control | 0.51 | [1] |
Note: The selectivity index (HUVEC vs. Cancer) suggests a therapeutic window, though vascular disruption remains a known class effect of colchicine-site binders.
Part 2: The Unique Differentiator – The HuR/HIF-1α Axis
Most microtubule inhibitors suppress HIF-1α (Hypoxia-Inducible Factor 1α) by impairing protein translation. MPT0B098 is unique: it destabilizes HIF-1α mRNA .[1][2][3]
The HuR Translocation Blockade
Under hypoxia, the RNA-binding protein HuR (Human Antigen R) binds to the 3'-UTR of HIF-1α mRNA in the nucleus and escorts it to the cytoplasm, protecting it from degradation.
-
Targeting: MPT0B098 prevents the nuclear-to-cytoplasmic translocation of HuR.[1][2][4]
-
Result: HIF-1α mRNA remains unprotected in the cytoplasm or is not exported efficiently.
-
Outcome: Rapid degradation of HIF-1α mRNA, preventing the hypoxic adaptation response (angiogenesis, metabolic shift).
Pathway Visualization
The following diagram illustrates the dual signaling pathways: the cytoskeletal arrest and the hypoxic modulation.
Figure 1: Dual mechanism of MPT0B098 targeting cytoskeletal integrity and hypoxic adaptation via HuR blockade.
Part 3: Signal Transduction Modulation (JAK2/STAT3)
In Oral Squamous Cell Carcinoma (OSCC), MPT0B098 exhibits a tertiary mechanism involving the JAK2/STAT3 pathway.
-
Mechanism: MPT0B098 induces the accumulation of SOCS3 (Suppressor of Cytokine Signaling 3).[2][5][6]
-
Effect: SOCS3 acts as a negative feedback inhibitor, binding to JAK2 and TYK2, promoting their ubiquitination and degradation.[5][6][7]
-
Result: Downregulation of p-STAT3, sensitizing resistant cells to apoptosis [2].[2][5][6]
Part 4: Experimental Protocols
To validate these targets in your own facility, use the following self-validating protocols.
Protocol A: Tubulin Polymerization Assay (In Vitro)
Objective: Quantify the direct inhibition of tubulin assembly.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain).
-
GTP (1 mM stock).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
MPT0B098 (dissolved in DMSO).
-
Control: Colchicine (Positive), DMSO (Negative).
Workflow:
-
Preparation: Keep all reagents on ice. Pre-warm the spectrophotometer plate reader to 37°C.
-
Mixture: Dilute tubulin to 3 mg/mL in the buffer containing 1 mM GTP.
-
Treatment: Add MPT0B098 (final conc. 1–5 µM) to the wells. Ensure final DMSO concentration is <1% to avoid solvent interference.
-
Initiation: Transfer plate to 37°C immediately to initiate polymerization.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation: The Vehicle control must show a sigmoidal increase in OD340 (polymerization). MPT0B098 should show a flat line similar to Colchicine.
Protocol B: Actinomycin D Chase (Validating mRNA Stability)
Objective: Distinguish between inhibition of transcription and acceleration of mRNA degradation (the HuR mechanism).
Rationale: By blocking new transcription with Actinomycin D, any decrease in HIF-1α mRNA levels is solely due to degradation.
Figure 2: Actinomycin D Chase workflow to determine HIF-1α mRNA half-life.
Step-by-Step:
-
Seeding: Seed A549 cells and allow attachment overnight.
-
Hypoxia Induction: Incubate cells in a hypoxic chamber (1% O2) for 4 hours to induce HIF-1α.
-
Transcriptional Block: Add Actinomycin D (5 µg/mL) to all wells to stop new mRNA synthesis.
-
Drug Treatment: Immediately add MPT0B098 (e.g., 0.1 µM) to treatment wells and DMSO to control wells.
-
Time Course: Lyse cells at t=0, 30, 60, 90, and 120 minutes.
-
Analysis: Extract RNA and perform qRT-PCR for HIF-1α.
-
Calculation: Plot % remaining mRNA (log scale) vs. time.
-
Success Criteria: The half-life (t1/2) of HIF-1α mRNA in the MPT0B098 group should be significantly shorter than in the Control group.
-
References
-
Cheng, Y. C., et al. (2013). MPT0B098, a novel microtubule inhibitor that destabilizes the hypoxia-inducible factor-1α mRNA through decreasing nuclear-cytoplasmic translocation of RNA-binding protein HuR.[2] Molecular Cancer Therapeutics, 12(7), 1202-1212.[1][2]
-
[Link]
-
-
Peng, H. Y., et al. (2016). MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma.[5][6][7] PLOS ONE, 11(7), e0158440.[5]
-
[Link]
-
-
Peng, H. Y., et al. (2018). Novel microtubule inhibitor MPT0B098 inhibits hypoxia-induced epithelial-to-mesenchymal transition in head and neck squamous cell carcinoma.[3][4] Journal of Biomedical Science, 25, 26.
-
[Link]
-
Sources
- 1. MPT0B098, a novel microtubule inhibitor that destabilizes the hypoxia-inducible factor-1α mRNA through decreasing nuclear-cytoplasmic translocation of RNA-binding protein HuR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel microtubule inhibitor MPT0B098 inhibits hypoxia-induced epithelial-to-mesenchymal transition in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel microtubule inhibitor MPT0B098 inhibits hypoxia-induced epithelial-to-mesenchymal transition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
how to dissolve MPT0B098 for cell culture experiments
Application Note: Solubilization and Cellular Administration of MPT0B098
Introduction & Compound Overview
MPT0B098 is a potent, synthetic small-molecule microtubule inhibitor that binds to the colchicine-binding site of tubulin.[1] Unlike traditional antitubulin agents, MPT0B098 possesses a dual mechanism of action: it destabilizes microtubules causing G2/M phase arrest and simultaneously suppresses the JAK2/STAT3 signaling pathway via the modulation of SOCS3 (Suppressor of Cytokine Signaling 3) stability.
This guide provides a standardized workflow for dissolving, storing, and administering MPT0B098 to ensure maximum biological activity and reproducibility in cell culture assays.
Physicochemical Properties
| Property | Specification |
| Chemical Name | MPT0B098 |
| Molecular Formula | C₂₀H₁₈N₂O₃S |
| Molecular Weight | 366.43 g/mol |
| Target | Tubulin (Colchicine site), JAK2/STAT3 |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water |
| Appearance | White to off-white solid |
Stock Solution Preparation (Master Protocol)
Objective: Create a concentrated, stable stock solution (typically 10 mM or 50 mM) to minimize the volume of solvent (DMSO) added to cells.
Critical Constraint: MPT0B098 is hydrophobic.[2] Do not attempt to dissolve directly in aqueous buffers (PBS, Media) as this will result in immediate precipitation and inaccurate dosing.
Reagents & Equipment
-
MPT0B098 powder (stored desiccated at -20°C).[1]
-
Sterile, cell-culture grade DMSO (anhydrous, ≥99.9%).[1]
-
Analytical balance (readable to 0.01 mg).[1]
-
Amber microcentrifuge tubes (1.5 mL) or glass vials (to protect from light).[1]
Step-by-Step Protocol (Example: 10 mM Stock)
-
Equilibration: Remove the MPT0B098 vial from the freezer and allow it to equilibrate to room temperature for 15 minutes before opening. This prevents condensation from forming inside the vial, which hydrolyzes the compound.
-
Weighing: Weigh approximately 3.66 mg of MPT0B098.[5]
-
Solubilization: Add 1.0 mL of sterile DMSO to the powder.
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Note: If particulates remain, sonicate in a water bath for 5 minutes at room temperature.
-
-
Aliquot & Storage: Dispense the stock solution into small aliquots (e.g., 20–50 µL) in amber tubes.
-
Storage: -20°C (stable for >6 months) or -80°C (stable for >1 year).
-
Avoid Freeze-Thaw: Limit to a maximum of 3 freeze-thaw cycles.
-
Cell Culture Application (Working Solutions)
Objective: Dilute the stock solution into culture media to achieve the effective concentration (typically 0.1 µM – 1.0 µM) while keeping the final DMSO concentration < 0.1% to avoid solvent toxicity.
Dosing Strategy
Literature indicates that MPT0B098 is effective in the nanomolar range (IC₅₀ often < 500 nM).
-
Effective Range: 0.1 µM – 1.0 µM[1]
-
Vehicle Control: Cells treated with DMSO alone (at the same final concentration, e.g., 0.05%).
Dilution Protocol (Serial Dilution)
Do not add 100% DMSO stock directly to the cell culture dish if the volume is small, as the transient high concentration can kill cells locally.
Example: Treating 10 mL of media at 0.5 µM (Final Concentration)
-
Thaw a 10 mM stock aliquot.
-
Intermediate Dilution (100x): Prepare a 50 µM working solution.
-
Mix 5 µL of 10 mM Stock + 995 µL of Culture Media (or PBS).
-
Vortex immediately.
-
-
Final Application: Add the Intermediate Solution to your cells.
-
To 10 mL of media, add 100 µL of the 50 µM Intermediate Solution.
-
Final Concentration: 0.5 µM.
-
Final DMSO: 0.005% (Well below the 0.1% toxicity threshold).[1]
-
Quick Reference Dilution Table (Using 10 mM Stock)
| Desired Final Conc. | Step 1: Dilution in Media | Step 2: Vol. added to 1 mL Well | Final DMSO % |
| 0.1 µM | Dilute 1:100 (100 µM) | Add 1 µL | 0.001% |
| 0.25 µM | Dilute 1:100 (100 µM) | Add 2.5 µL | 0.0025% |
| 0.5 µM | Dilute 1:10 (1 mM) | Add 0.5 µL | 0.005% |
| 1.0 µM | Direct (Use 1 mM Stock) | Add 1 µL | 0.01% |
Biological Mechanism & Context
MPT0B098 acts through a unique dual-inhibition mechanism.[1] It is critical to understand that the observed apoptosis is a result of both cytoskeletal collapse and the suppression of survival signaling (STAT3).
Figure 1: MPT0B098 Dual Mechanism of Action.[1] The compound destabilizes microtubules leading to G2/M arrest and simultaneously upregulates SOCS3, which degrades JAK2/TYK2, blocking the STAT3 survival pathway.[6][7]
Troubleshooting & Quality Control
| Issue | Cause | Solution |
| Precipitation in Media | Stock concentration too high or added too fast.[1] | Vortex media immediately upon addition. Ensure final DMSO < 0.5%. Use an intermediate dilution step. |
| Loss of Activity | Hydrolysis due to moisture. | Store aliquots at -20°C with desiccant. Do not re-freeze aliquots more than 3 times. |
| Inconsistent IC50 | Cell density variance. | MPT0B098 is anti-proliferative; normalize cell seeding density (e.g., 3,000–5,000 cells/well) 24h prior to treatment. |
| Crystal Formation | Stock solution stored at 4°C. | DMSO freezes at 18.5°C. If crystals form, warm to 37°C until dissolved before use. |
References
-
Peng, H. Y., et al. (2016). "MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma."[5][6][7][8][9] PLOS ONE. [1]
-
Cheng, Y. C., et al. (2013). "MPT0B098, a novel microtubule inhibitor that destabilizes the hypoxia-inducible factor-1α mRNA."[5] Molecular Cancer Therapeutics.
-
BenchChem. "Application Notes and Protocols: Preparation of a Stock Solution." BenchChem Protocols. [1]
-
LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." LifeTein Technical Guides.
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- 1. N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-[(2-oxo[1(2H),2'-bipyridin]-3-yl)amino]-pyrazolo[1,5-a]pyrimidine-3-carboxamide | C23H24N8O3 | CID 137441492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]
Application Notes & Protocols: Evaluating MPT0B098 Cytotoxicity Using the MTT Assay
Introduction: Unveiling the Cytotoxic Potential of MPT0B098
MPT0B098 is a novel and potent small-molecule microtubule inhibitor that has demonstrated significant promise in preclinical cancer studies.[1][2][3] Unlike traditional chemotherapeutics that broadly target cellular division, MPT0B098 exhibits a more nuanced mechanism of action. It functions as a microtubule destabilizer, which, in addition to arresting the cell cycle, initiates a specific signaling cascade that suppresses the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1][2][3][4] This suppression is mediated through the accumulation and stabilization of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of this pathway.[1][2][3][4] The JAK2/STAT3 signaling axis is frequently dysregulated in various cancers, playing a critical role in proliferation, survival, and drug resistance.[1][2][5] Therefore, MPT0B098's ability to inhibit this pathway presents a compelling rationale for its potent anti-tumor activity.
To quantify the cytotoxic effects of MPT0B098, a reliable and reproducible method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity.[6][7][8] This activity serves as a proxy for cell viability and proliferation. The core principle of the assay lies in the enzymatic conversion of the water-soluble yellow MTT tetrazolium salt into an insoluble purple formazan product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[9][10][11][12] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable, metabolically active cells, is quantified using a spectrophotometer.[11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively design, execute, and interpret an MTT assay to evaluate the cytotoxicity of MPT0B098.
Underlying Mechanism: The MPT0B098 Signaling Cascade
Understanding the molecular pathway targeted by MPT0B098 is critical for interpreting cytotoxicity data. The compound's primary effect is the destabilization of microtubules, leading to cell cycle arrest. However, its unique efficacy, particularly in cancers like oral squamous cell carcinoma (OSCC), is linked to its downstream effect on the JAK2/STAT3 pathway. The following diagram illustrates this proposed mechanism.
Caption: MPT0B098-induced cytotoxicity pathway.
Experimental Design: A Framework for Trustworthy Results
A well-designed experiment is the cornerstone of reproducible science. The following considerations are critical for ensuring the integrity of your MPT0B098 cytotoxicity data.
Cell Line Selection
The choice of cell line is paramount. Based on published research, MPT0B098 has shown significant efficacy in oral squamous cell carcinoma (OSCC) cell lines.[1][2] It is advisable to use a panel of cell lines with varying characteristics. Notably, the endogenous protein level of STAT3 has been shown to correlate inversely with sensitivity to MPT0B098, where cells with lower STAT3 expression are more susceptible.[1][2]
The Imperative of Controls
To ensure that the observed effects are solely due to MPT0B098, a comprehensive set of controls must be included in every assay plate.
| Control Type | Purpose | Rationale |
| Untreated Control | Represents 100% cell viability. | Establishes the baseline metabolic activity of healthy, untreated cells. |
| Vehicle Control | Accounts for solvent effects. | MPT0B098 is typically dissolved in a solvent like DMSO. This control contains the highest concentration of the solvent used in the experiment to ensure the vehicle itself is not causing cytotoxicity. |
| Blank (Medium Only) | Measures background absorbance. | Contains cell culture medium and assay reagents but no cells. This value is subtracted from all other readings to correct for background noise from the medium and reagents.[9][13][14] |
| Positive Control | Validates assay performance. | A known cytotoxic agent (e.g., cisplatin, doxorubicin) is used to confirm that the assay can detect a cytotoxic response under the current experimental conditions. |
Optimization of Assay Parameters
The MTT assay is not a one-size-fits-all protocol. Key parameters must be optimized for each cell line to ensure the results fall within the linear dynamic range of the assay.
-
Cell Seeding Density: A preliminary cell titration experiment is crucial. Seed a range of cell numbers and perform an MTT assay to identify the density that yields absorbance values between 0.75 and 1.25 after the desired incubation period.[13][15] This ensures the absorbance is proportional to the cell number.
-
MPT0B098 Concentration Range: Perform a range-finding experiment using a wide, logarithmic range of MPT0B098 concentrations (e.g., 0.01 µM to 100 µM) to determine the approximate cytotoxic window. This allows for a more focused selection of concentrations for definitive IC50 determination.
-
Incubation Time: The cytotoxic effect of a compound is time-dependent. Evaluate MPT0B098's effect at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of its cytotoxicity.[1]
Detailed Protocol for MTT Assay
This protocol provides a step-by-step methodology for assessing MPT0B098 cytotoxicity in adherent cancer cells.
Materials and Reagents
-
MPT0B098 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA solution
-
Sterile, flat-bottomed 96-well cell culture plates
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
1. Cell Preparation and Seeding: a. Culture cells under standard conditions (37°C, 5% CO₂) until they reach 70-80% confluency.[16] b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Resuspend the cells in fresh complete medium to the pre-determined optimal seeding density. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Do not add cells to the "Blank" wells. e. Incubate the plate for 18-24 hours to allow cells to adhere and resume normal growth.
2. Compound Preparation and Cell Treatment: a. Prepare a concentrated stock solution of MPT0B098 (e.g., 10 mM) in sterile DMSO. b. Perform serial dilutions of the MPT0B098 stock solution in complete culture medium to achieve 2x the final desired concentrations. c. Carefully remove the medium from the wells and add 100 µL of the appropriate MPT0B098 dilution or control medium (vehicle, untreated) to each well in triplicate. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay Execution: a. Following the treatment period, prepare a 5 mg/mL solution of MTT in sterile PBS. Protect this solution from light. b. Add 10 µL of the MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[12][17] c. Gently mix the plate and return it to the incubator for 2-4 hours. During this time, viable cells will produce visible purple formazan crystals.[9][14][17] d. After the MTT incubation, add 100 µL of the solubilization solution to each well.[17] e. To ensure complete dissolution of the formazan crystals, cover the plate and place it on an orbital shaker for 15 minutes or incubate overnight in a humidified atmosphere.[12] Visually confirm that all purple crystals have dissolved.
4. Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[12][13][17] b. If your plate reader supports it, use a reference wavelength of 650 nm or higher to reduce background noise.[12][13]
Data Analysis and Interpretation
Calculation of Percent Viability
First, calculate the average absorbance for each set of triplicates. Then, subtract the average absorbance of the blank control from all other values. Finally, calculate the percent viability for each MPT0B098 concentration using the following formula:
% Viability = [(AbsorbanceTreated - AbsorbanceBlank) / (AbsorbanceVehicle Control - AbsorbanceBlank)] x 100
Example Data Table
The following table illustrates how to structure your data for analysis.
| MPT0B098 (µM) | Avg. Absorbance (570nm) | Corrected Absorbance | % Viability |
| Blank | 0.095 | 0.000 | N/A |
| Vehicle (0) | 1.255 | 1.160 | 100.0% |
| 0.01 | 1.243 | 1.148 | 99.0% |
| 0.1 | 1.011 | 0.916 | 79.0% |
| 1 | 0.673 | 0.578 | 49.8% |
| 10 | 0.221 | 0.126 | 10.9% |
| 100 | 0.102 | 0.007 | 0.6% |
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process. To determine the IC50 of MPT0B098, plot the % Viability against the logarithm of the MPT0B098 concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a graphing software like GraphPad Prism to calculate the precise IC50 value.
Troubleshooting Common MTT Assay Issues
Even with a robust protocol, issues can arise. This section addresses common problems and their solutions to maintain the self-validating nature of the assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.[15] | - Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes regularly and use a multichannel pipette for reagent addition.[15] |
| High Background Absorbance | - Microbial contamination (bacteria/yeast can reduce MTT).[13][15]- Phenol red in the medium can interfere.- MTT reagent was exposed to light, causing degradation. | - Maintain strict aseptic technique.- Use a serum-free and phenol red-free medium during the MTT incubation step.[9]- Always store and handle the MTT solution protected from light.[13][14] |
| Low Absorbance Readings | - Cell number per well is too low.- Incubation time with MTT was insufficient. | - Re-optimize cell seeding density.- Increase the MTT incubation time, checking for formazan crystal formation under a microscope periodically.[13][14] |
| Compound Interference | - MPT0B098 itself is colored and absorbs at 570 nm.- MPT0B098 has reducing properties. | - Run a control plate with the compound in medium but without cells to check for direct absorbance or reduction of MTT.[9][15]- If interference is significant, consider an alternative viability assay (e.g., CellTiter-Glo®, Resazurin). |
| Incomplete Formazan Solubilization | - Insufficient volume or strength of solubilization solution.- Inadequate mixing or incubation time. | - Visually inspect wells under a microscope to ensure all crystals are dissolved before reading the plate.- Increase incubation time with the solubilization solution or use an orbital shaker.[9][18] |
Conclusion
The MTT assay is a powerful tool for quantifying the cytotoxic effects of the novel microtubule inhibitor, MPT0B098. By understanding the compound's mechanism of action involving the JAK2/STAT3 pathway and adhering to a meticulously designed protocol with appropriate controls and optimization, researchers can generate reliable and reproducible data. This information is invaluable for advancing the preclinical development of MPT0B098 and understanding its potential as a targeted cancer therapeutic.
References
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Peng, H.-Y., Cheng, Y.-C., Hsu, Y.-M., Wu, G.-H., Kuo, C.-C., Liou, J.-P., Chang, J.-Y., Jin, S.-L. C., & Shiah, S.-G. (2016). MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. PLOS ONE, 11(7), e0158440. [Link]
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Kou, B., Kou, Q., Ma, B., & An, Y. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12825. [Link]
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Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]
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Wikipedia. (2024). MTT assay. Wikipedia. [Link]
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Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery. [Link]
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Alpha Lifetech. (2023, August 21). Cancer Cell Lines Culture Protocol. Medium. [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Slideshare. [Link]
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PLOS. (2016). MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. PLOS ONE. [Link]
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Taipei Medical University. (2016, July 15). MPT0B098, a microtubule inhibitor, suppresses JAK2/STAT3 signaling pathway through modulation of SOCS3 stability in oral squamous cell carcinoma. Taipei Medical University Research Portal. [Link]
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Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
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PubMed. (2016, July 1). MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. PubMed. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Bio-protocol. (n.d.). MTT (Assay protocol). Bio-protocol. [Link]
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LegalPromptGuide.com. (2023, July 14). 4.2.3. Graphviz (Dot Language). LegalPromptGuide.com. [Link]
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Wang, Y., Shen, Y., Wang, S., Shen, Q., & Zhou, X. (2022). Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. Frontiers in Oncology, 12, 843113. [Link]
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Macleod, R. A., & Langdon, S. P. (n.d.). Essential Techniques of Cancer Cell Culture. In Cancer Cell Culture. Humana Press. [Link]
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Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Oreate AI. [Link]
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Biology Stack Exchange. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Biology Stack Exchange. [Link]
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Troubleshooting & Optimization
troubleshooting MPT0B098 precipitation in cell media
A Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media
Welcome to the technical support center for MPT0B098. This resource is designed for researchers, scientists, and drug development professionals to help navigate the challenges of using MPT0B098 in cell culture experiments. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested advice to ensure the successful application of MPT0B098 in your research.
Understanding MPT0B098 and its Properties
MPT0B098 is a potent, small-molecule microtubule inhibitor that has shown promise in cancer research.[1][2][3][4] Its chemical structure includes indole and sulfonamide moieties, which contribute to its biological activity and its physicochemical properties.[2] Like many small molecule inhibitors, MPT0B098 has limited aqueous solubility and is typically prepared as a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted to its final working concentration in cell culture media.
The complex, aqueous environment of cell culture media—rich in salts, amino acids, vitamins, and proteins—can present a challenge to maintaining the solubility of hydrophobic compounds like MPT0B098.[5] Precipitation can lead to inaccurate dosing, loss of compound activity, and confounding experimental results. This guide will provide a systematic approach to troubleshooting and preventing MPT0B098 precipitation.
Troubleshooting Guide: MPT0B098 Precipitation
This section is organized in a question-and-answer format to directly address common issues encountered during the use of MPT0B098 in cell culture.
Q1: I observed immediate precipitation when I added my MPT0B098 stock solution to the cell culture medium. What is the likely cause and how can I fix it?
A1: Immediate precipitation upon dilution is often due to "solvent shock" and exceeding the aqueous solubility limit of the compound.
-
The Science Behind It: MPT0B098 is likely highly soluble in your DMSO stock but has very low solubility in the aqueous environment of the cell culture medium. When a concentrated DMSO stock is rapidly introduced into the medium, the DMSO quickly disperses, causing a rapid change in the solvent environment around the MPT0B098 molecules. This "solvent shock" can cause the compound to crash out of solution as a precipitate.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of MPT0B098 in your experiment. It's possible you are working above its limit of solubility in your specific cell culture medium.
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can help. This will require adding a larger volume of the stock to your media, which should be done slowly and with gentle mixing to allow for more gradual dispersion.
-
Optimize the Dilution Technique:
-
Pre-warm the cell culture medium to 37°C.
-
Instead of pipetting the MPT0B098 stock directly into the bulk of the medium, add the stock solution drop-wise to the side of the tube or flask while gently swirling the medium. This gradual introduction can prevent localized high concentrations of the compound and DMSO.
-
Immediately after adding the stock, gently mix the medium by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation and precipitation.
-
-
Consider a Serial Dilution Approach: For very sensitive systems, a serial dilution in the cell culture medium might be beneficial. Prepare an intermediate dilution of your MPT0B098 stock in a small volume of medium, and then add this to your final culture volume.
-
Q2: The media containing MPT0B098 was clear initially, but I noticed a precipitate after incubation at 37°C. What could be happening?
A2: Delayed precipitation can be caused by several factors, including temperature effects, pH shifts in the medium, or interactions with media components over time.
-
The Science Behind It:
-
Temperature Stability: Some compounds are less stable or have lower solubility at 37°C over extended periods.
-
pH Changes: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. As MPT0B098 contains a sulfonamide group, its solubility is likely pH-dependent. A more acidic environment could reduce its solubility.
-
Serum Protein Interactions: If you are using a serum-containing medium, MPT0B098 may bind to proteins like albumin. Over time, this interaction could lead to the formation of insoluble complexes.
-
-
Troubleshooting Steps:
-
Monitor pH: Check the pH of your culture medium at the beginning and end of your experiment. If you observe a significant drop in pH, consider using a medium with a more robust buffering system, such as one containing HEPES.
-
Evaluate Serum Concentration: If your cells can tolerate it, try reducing the serum concentration or switching to a serum-free medium to see if this prevents precipitation.
-
Perform a Solubility Test: Before your experiment, prepare a small volume of your final MPT0B098-containing medium and incubate it under the same conditions (37°C, 5% CO2) without cells. If precipitation occurs, it points to an inherent instability or solubility issue in the medium itself.
-
Control for Evaporation: Ensure your culture plates or flasks are properly sealed to prevent evaporation, which can concentrate salts and other media components, potentially leading to precipitation.[6][7]
-
Q3: How can I differentiate between MPT0B098 precipitation and other issues like bacterial contamination or salt precipitation?
A3: Microscopic examination and the use of proper controls are key to identifying the nature of the precipitate.
-
Distinguishing Features:
-
MPT0B098/Compound Precipitation: Often appears as small, crystalline or amorphous particles under a microscope. The precipitate will be present in your MPT0B098-treated wells/flasks but absent in the vehicle control (media with DMSO only).
-
Bacterial/Fungal Contamination: Will appear as distinct, often motile organisms (bacteria) or filamentous structures (fungi). The turbidity of the medium will typically increase over time, and you may observe a significant pH change (often a rapid yellowing of the medium).
-
Salt/Media Component Precipitation: Can appear as crystalline structures. This type of precipitate will be present in all your culture vessels, including the untreated controls. This can sometimes be caused by improper media preparation or storage.[6][7][8]
-
-
Experimental Controls:
-
Vehicle Control: Always include a control group that is treated with the same volume of DMSO (or your chosen solvent) as the highest concentration of MPT0B098 used in your experiment. This is crucial to distinguish between effects of the compound and the solvent.
-
Media-Only Control: An incubator control of just the cell culture medium can help identify issues with the medium itself, such as salt precipitation.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for MPT0B098?
A: Based on its chemical properties as a small molecule inhibitor and common laboratory practice, sterile, cell culture-grade DMSO is the recommended solvent for preparing a stock solution of MPT0B098.[9][10][11][12]
Q: What is a safe concentration of DMSO for my cells?
A: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell type by running a DMSO toxicity curve.
Q: How should I store my MPT0B098 stock solution?
A: MPT0B098 stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[11]
Q: Can I sonicate or heat the MPT0B098 solution to get it to dissolve?
A: Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid in the dissolution of MPT0B098 in DMSO when preparing the stock solution.[10][12] However, avoid excessive heating, which could degrade the compound. Always visually inspect the solution to ensure it is clear before use.
Experimental Protocols & Data
Protocol: Preparation of a 10 mM MPT0B098 Stock Solution in DMSO
-
Materials:
-
MPT0B098 powder (MW: 366.43 g/mol )[13]
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out 3.66 mg of MPT0B098 powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the MPT0B098 powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming or brief sonication may be applied if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol: Dilution of MPT0B098 Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM MPT0B098 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes or flasks for cell culture
-
-
Procedure:
-
Thaw an aliquot of the 10 mM MPT0B098 stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogenous.
-
To prepare a 10 µM working solution in 10 mL of medium (a common final concentration for in vitro studies), add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
Add the stock solution drop-wise to the medium while gently swirling.
-
Mix the final solution gently by inverting the tube or swirling the flask.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | Sterile, Anhydrous DMSO | High solubilizing power for many organic compounds. |
| Recommended Stock Concentration | 1-10 mM | A balance between minimizing the volume of DMSO added to the culture and avoiding precipitation upon dilution. |
| Final DMSO Concentration in Media | ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity and off-target effects. |
| Storage of Stock Solution | -20°C or -80°C, in single-use aliquots, protected from light | To maintain compound stability and prevent degradation from repeated freeze-thaw cycles. |
Visualizing the Troubleshooting Workflow
Troubleshooting MPT0B098 Precipitation
Caption: A flowchart for troubleshooting MPT0B098 precipitation in cell culture.
The Process of Solvent Shock
Caption: The mechanism of solvent shock leading to compound precipitation.
References
-
LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. September 28, 2023. [Link]
-
Taipei Medical University. MPT0B098, a microtubule inhibitor, suppresses JAK2/STAT3 signaling pathway through modulation of SOCS3 stability in oral squamous cell carcinoma. July 15, 2016. [Link]
- Peng HY, Cheng YC, Hsu YM, et al. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. PLoS One. 2016;11(7):e0158440. Published 2016 Jul 1. doi:10.1371/journal.pone.0158440
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PLOS. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. July 1, 2016. [Link]
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Validation & Comparative
MPT0B098 vs. Colchicine: A Comparative Analysis of Tubulin Binding Affinity for Cancer Research
A deep dive into the binding characteristics of two colchicine-site microtubule inhibitors, providing researchers with critical data for advancing cancer therapeutic strategies.
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic instability of microtubules, essential cytoskeletal polymers, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. The colchicine binding site on the β-subunit of tubulin is a well-validated target for the development of such inhibitors. This guide provides a comprehensive comparison of the binding affinity of a novel microtubule inhibitor, MPT0B098, with the classical and well-characterized agent, colchicine. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds and their potential therapeutic implications.
Introduction to Tubulin and the Colchicine Binding Site
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. Interference with microtubule dynamics is a proven strategy in cancer treatment.[1] Small molecules that bind to tubulin can either stabilize or destabilize microtubules, both of which can lead to mitotic arrest and cell death.
The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key regulatory site for microtubule polymerization.[2] Ligands that bind to this site, such as colchicine, physically block the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice, thus inhibiting polymerization.
MPT0B098: A Novel Colchicine-Site Inhibitor
MPT0B098 is a novel, small-molecule microtubule inhibitor that has demonstrated potent anticancer activity.[3][4] Studies have confirmed that MPT0B098 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization.[5] This leads to disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis in various cancer cell lines.[3][4]
Colchicine: The Archetypal Tubulin Inhibitor
Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), is the archetypal microtubule-destabilizing agent that binds to the aptly named colchicine site on β-tubulin.[6] Its interaction with tubulin is characterized by a two-step binding process, involving an initial low-affinity binding followed by a slow conformational change that results in a high-affinity complex. While its potent antimitotic activity is well-documented, its clinical use in oncology has been limited by a narrow therapeutic window and significant toxicity.
Comparative Analysis of Binding Affinity
A direct comparison of the binding affinity of MPT0B098 and colchicine to tubulin is essential for understanding their relative potency and potential for therapeutic development. While direct comparative studies are limited, an analysis of the available experimental data provides valuable insights.
| Compound | Binding Parameter | Value | Method |
| MPT0B098 | IC50 (Cell Viability) | 70 - 150 nM | MTT Assay (Various human cancer cell lines) |
| IC50 (Cell Viability) | 0.14 - 0.45 µM | MTT Assay (Oral squamous cell carcinoma cell lines)[3][7] | |
| Colchicine | Kd (Dissociation Constant) | 1.4 µM | Scintillation Proximity Assay |
Note: It is important to recognize the different nature of the presented binding parameters. The IC50 values for MPT0B098 reflect the concentration required to inhibit the viability of cancer cells by 50% and are an indirect measure of its affinity for tubulin. In contrast, the Kd value for colchicine is a direct measure of its binding affinity to purified tubulin in a cell-free system. A lower Kd value indicates a higher binding affinity.
While a direct comparison is challenging due to the different experimental endpoints, the low nanomolar to sub-micromolar IC50 values for MPT0B098 in various cancer cell lines suggest a high cellular potency, which is indicative of strong target engagement with tubulin.
Mechanism of Action and Downstream Signaling
Both MPT0B098 and colchicine function as microtubule destabilizers by inhibiting tubulin polymerization. This shared mechanism of action leads to a cascade of downstream cellular events.
Figure 2: Workflow for a cell-free tubulin polymerization assay.
Competitive Binding Assay
This assay is used to determine if a test compound binds to the same site as a known ligand (in this case, colchicine).
Principle: A radiolabeled or fluorescently tagged ligand with known binding to the target (e.g., [³H]colchicine) is used. The ability of an unlabeled test compound to displace the labeled ligand is measured, indicating competition for the same binding site.
Protocol:
-
Reagent Preparation:
-
Purified tubulin.
-
Radiolabeled colchicine (e.g., [³H]colchicine).
-
Unlabeled test compound (MPT0B098) at various concentrations.
-
-
Assay Procedure:
-
Tubulin is incubated with a fixed concentration of [³H]colchicine in the presence of increasing concentrations of MPT0B098.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration or scintillation proximity assay).
-
The amount of bound radioactivity is quantified.
-
-
Data Analysis:
-
The concentration of MPT0B098 that inhibits 50% of the specific binding of [³H]colchicine (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value, which represents the binding affinity of the test compound for the colchicine site.
-
Conclusion
Both MPT0B098 and colchicine are potent inhibitors of microtubule polymerization that act by binding to the colchicine site on β-tubulin. While colchicine's binding affinity has been quantitatively determined with a Kd of 1.4 µM, the available data for MPT0B098, primarily from cell-based assays, indicates high cellular potency in the nanomolar to sub-micromolar range. This suggests that MPT0B098 is a highly effective tubulin-targeting agent.
A key distinguishing feature of MPT0B098 is its ability to modulate the JAK2/STAT3 signaling pathway, which may provide an additional therapeutic advantage. For a more definitive comparison of their intrinsic binding affinities, a head-to-head study using a cell-free tubulin polymerization assay or a competitive binding assay is warranted. The experimental protocols provided in this guide offer a framework for such comparative studies, which will be invaluable for the rational design and development of next-generation microtubule inhibitors for cancer therapy.
References
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Peng, H.-Y., Cheng, Y.-C., Hsu, Y.-M., Wu, G.-H., Kuo, C.-C., Liou, J.-P., Chang, J.-Y., Jin, S.-L. C., & Shiah, S.-G. (2016). MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. PLOS ONE, 11(7), e0158440. [Link]
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Cheng, Y.-C., Liou, J.-P., Kuo, C.-C., Lai, W.-Y., Shih, K.-H., Chang, C.-Y., Pan, W.-Y., Tseng, J. T., & Chang, J.-Y. (2013). MPT0B098, a novel microtubule inhibitor that destabilizes the hypoxia-inducible factor-1α mRNA through decreasing nuclear-cytoplasmic translocation of RNA-binding protein HuR. Molecular Cancer Therapeutics, 12(7), 1202–1212. [Link]
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PLOS ONE Staff. (2016). Correction: MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. PLOS ONE, 11(8), e0161499. [Link]
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BioWorld. (2025, March 28). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld. [Link]
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Cheng, Z., Lu, X., & Feng, B. (2021). A review of research progress of antitumor drugs based on tubulin targets. Translational Cancer Research, 10(7), 3536–3551. [Link]
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Wolff, J., Knipling, L., Cahnmann, H. J., & Palumbo, G. (1991). Direct photoaffinity labeling of tubulin with colchicine. Proceedings of the National Academy of Sciences, 88(7), 2820–2824. [Link]
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Mates, J. M., & Bárcena, J. A. (2017). Modeling the Colchicum autumnale Tubulin and a Comparison of Its Interaction with Colchicine to Human Tubulin. International Journal of Molecular Sciences, 18(8), 1699. [Link]
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Lopus, M., & Panda, D. (2006). The interaction of colchicine with tubulin. FEBS Letters, 580(18), 4389–4392. [Link]
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Bhattacharyya, B., & Wolff, J. (1974). Promotion of fluorescence upon binding of colchicine to tubulin. Proceedings of the National Academy of Sciences, 71(7), 2627–2631. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved February 22, 2026, from [Link]
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Rivas, C. F., & Fairfield, F. R. (1982). A fluorescence enhancement assay for tubulin polymerization. Analytical Biochemistry, 121(1), 194–199. [Link]
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Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology, 89(4), 737–758. [Link]
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Cortese, F., Bhattacharyya, B., & Wolff, J. (1977). Podophyllotoxin as a probe for the colchicine binding site of tubulin. Journal of Biological Chemistry, 252(4), 1134–1140. [Link]
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Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. [Link]
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A Comparative Guide to the Mechanisms of Action of MPT0B098 and Combretastatin A-4: Beyond Microtubule Disruption
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, microtubule-targeting agents remain a cornerstone of chemotherapy. Among these, compounds that interact with the colchicine-binding site on β-tubulin have garnered significant interest due to their potent antimitotic and, in some cases, vascular-disrupting activities. This guide provides an in-depth, objective comparison of two such agents: the well-characterized natural product, combretastatin A-4 (CA-4), and a novel synthetic molecule, MPT0B098. While both compounds share a primary mechanism of action, their downstream signaling effects diverge, offering unique therapeutic opportunities and challenges.
At a Glance: Key Mechanistic Differences
| Feature | MPT0B098 | Combretastatin A-4 (CA-4) |
| Primary Target | β-tubulin (colchicine-binding site) | β-tubulin (colchicine-binding site) |
| Primary Effect | Inhibition of tubulin polymerization | Inhibition of tubulin polymerization |
| Cellular Consequence | G2/M phase cell cycle arrest, apoptosis | G2/M phase cell cycle arrest, apoptosis |
| Key Differentiating Mechanism | Suppression of JAK2/STAT3 signaling via SOCS3 stabilization | Vascular disruption, modulation of PI3K/Akt and MAPK/ERK pathways |
| Reported IC50 for Tubulin Polymerization | Not explicitly reported in reviewed literature | ~1.82 - 2.5 µM[1][2] |
| Reported IC50 for Cell Viability | 0.14 to 0.45 µM in various OSCC cell lines[3] | <0.2 µM in several cancer cell lines[4] |
The Common Ground: Disruption of Microtubule Dynamics
Both MPT0B098 and combretastatin A-4 exert their fundamental anticancer effects by binding to the colchicine site on β-tubulin.[3][5] This binding event prevents the polymerization of tubulin dimers into microtubules, essential components of the cytoskeleton. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, primarily leading to arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3][6]
The experimental validation of this shared mechanism relies on several key assays, including in vitro tubulin polymerization assays and immunofluorescence microscopy of the cellular microtubule network.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Combretastatin A-4: A Dual Attack on Vasculature and Proliferation
Combretastatin A-4 is well-documented not only as a potent antimitotic agent but also as a vascular-disrupting agent (VDA). [5]It selectively targets the immature and poorly organized vasculature of tumors, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This effect is attributed to the disruption of the microtubule cytoskeleton in endothelial cells.
Beyond its vascular effects, CA-4 has been shown to modulate key cell survival pathways, including the PI3K/Akt and MAPK/ERK pathways. [6][7]Inhibition of these pathways by CA-4 can further contribute to its pro-apoptotic effects. [6]The induction of apoptosis by CA-4 can occur through both p53-dependent and -independent mechanisms, involving the release of cytochrome c from the mitochondria. [8][9]
Experimental Protocols in Detail
Immunofluorescence Staining of the Microtubule Network
Objective: To visualize the effect of MPT0B098 or combretastatin A-4 on the integrity of the microtubule network in cultured cells.
Methodology:
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of MPT0B098, combretastatin A-4, or vehicle control for the specified duration.
-
Fixation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1-5% bovine serum albumin (BSA) in PBS for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining: (Optional) Stain the nuclei with a DNA dye such as DAPI or Hoechst for 5-10 minutes.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle following treatment with MPT0B098 or combretastatin A-4.
Methodology:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Objective: To detect and quantify apoptosis in cells treated with MPT0B098 or combretastatin A-4.
Methodology:
-
Cell Treatment and Harvesting: Treat cells as desired and harvest both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Concluding Remarks
While both MPT0B098 and combretastatin A-4 are potent inhibitors of tubulin polymerization, their divergent downstream signaling profiles present distinct therapeutic implications. Combretastatin A-4's established role as a vascular-disrupting agent provides a dual mechanism of action that has been extensively explored in clinical trials. In contrast, MPT0B098's unique ability to suppress the JAK2/STAT3 pathway offers a novel strategy to target a key signaling node implicated in cancer cell survival and chemoresistance.
For researchers and drug development professionals, the choice between these or similar compounds may depend on the specific cancer type and its underlying molecular drivers. Further investigation into the synergistic potential of MPT0B098 with other targeted therapies or conventional chemotherapeutics is warranted, given its distinct mechanism of action. The detailed experimental protocols provided herein serve as a guide for the continued exploration and characterization of these and other novel microtubule-targeting agents.
References
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Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells. (2023). IMR Press. [Link]
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Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells. (2025). ResearchGate. [Link]
-
Combretastatin A-4 efficiently inhibits angiogenesis and induces neuronal apoptosis in zebrafish. (2016). PubMed. [Link]
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Combretastatin-A4 Prodrug Induces Mitotic Catastrophe in Chronic Lymphocytic Leukemia Cell Line Independent of Caspase Activation and Poly(ADP-ribose) Polymerase Cleavage. (2002). AACR Journals. [Link]
-
An organometallic analogue of combretastatin A-4 and its apoptosis-inducing effects on lymphoma, leukemia and other tumor cells in vitro. (N.d.). Europe PMC. [Link]
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MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. (2016). PLOS ONE. [Link]
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MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma. (2016). PubMed. [Link]
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A tubulin polymerization microassay used to compare ligand efficacy. (2010). PubMed. [Link]
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Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. (2022). PMC. [Link]
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Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. (2025). BioWorld. [Link]
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The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... (N.d.). ResearchGate. [Link]
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MPT0B098, a microtubule inhibitor, suppresses JAK2/STAT3 signaling pathway through modulation of SOCS3 stability in oral squamous cell carcinoma. (2016). Taipei Medical University. [Link]
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Inhibition of the JAK2/STAT3 Signaling Pathway by Piperine Confers Neuroprotection in Rats with Ischemic Stroke. (2023). SciSpace. [Link]
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Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (N.d.). PMC. [Link]
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Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway. (N.d.). PMC. [Link]
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Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. (2020). MDPI. [Link]
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Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest. (2017). PLOS One. [Link]
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Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells. (2023). ResearchGate. [Link]
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Combretastatin A-4 based compounds as potential anticancer agents: A review. (2024). PubMed. [Link]
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Effects of JAK2-STAT3 signaling after cerebral insults. (N.d.). PMC. [Link]
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Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis. (N.d.). PMC. [Link]
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In Chronic Lymphocytic Leukemia the JAK2/STAT3 Pathway Is Constitutively Activated and Its Inhibition Leads to CLL Cell Death Unaffected by the Protective Bone Marrow Microenvironment. (2019). MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of MPT0B098
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of MPT0B098, a novel microtubule inhibitor. As a compound designed to induce apoptosis in cancer cells by disrupting essential cellular machinery, MPT0B098 is classified as a cytotoxic agent.[1][2][3][4][5] Its inherent biological activity necessitates stringent protocols to protect laboratory personnel, the wider community, and the environment from exposure.[6]
This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step. The protocols described herein are designed as a self-validating system to ensure safety and compliance, reflecting best practices for handling potent research compounds.
Hazard Identification and Risk Assessment
Prior to handling MPT0B098, a thorough risk assessment is mandatory. The primary hazards are associated with its cytotoxic nature. Inadvertent exposure through inhalation, ingestion, or skin contact can pose significant health risks, as the compound is designed to interfere with cell division.[7][8]
| Hazard Category | Description | Primary Routes of Exposure |
| Cytotoxicity | As a microtubule inhibitor, MPT0B098 is genotoxic and has the potential to damage cells.[1][4] | Dermal (skin contact), Inhalation (aerosol/dust), Oral (ingestion). |
| Irritant | The compound is a potential irritant to the eyes, skin, and respiratory system.[8] | Dermal, Inhalation, Ocular (eye contact). |
| Sensitizer | Prolonged or repeated exposure may lead to allergic reactions in susceptible individuals.[8] | Dermal, Inhalation. |
This data is based on the known biological activity of MPT0B098 and general safety data for potent research compounds.[8]
Personal Protective Equipment (PPE): An Essential Barrier
The use of appropriate PPE is the most critical line of defense against exposure. All handling of MPT0B098, including disposal procedures, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosolization.[9][10]
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves. | The outer glove can be removed immediately if contaminated, minimizing the spread of the compound. Chemotherapy rating ensures low permeability to cytotoxic agents.[11][12] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. The back closure provides a more complete barrier than a standard lab coat.[13] |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects eyes from splashes or aerosolized powder.[8] |
| Respiratory | N95 respirator or higher. | Required when handling the powder form outside of a containment device to prevent inhalation.[8] |
Waste Segregation: The Foundation of Safe Disposal
Proper segregation at the point of generation is crucial for safe and compliant disposal. Cytotoxic waste must never be mixed with general laboratory or regular biohazardous waste.[14] The key distinction is between "bulk" and "trace" contamination.
-
Bulk Contaminated Waste: Includes unused or expired pure MPT0B098, grossly contaminated items, and spill cleanup materials.
-
Trace Contaminated Waste: Items with minimal residual contamination, such as empty vials, used pipette tips, gloves, and bench paper.[14]
All cytotoxic waste streams should be clearly labeled with the universal cytotoxic hazard symbol.[11][12]
Caption: Workflow for the segregation and disposal of MPT0B098 waste.
Step-by-Step Disposal Protocols
A. Disposal of Unused/Expired MPT0B098 (Bulk Waste)
-
Do NOT attempt to dispose of the pure compound down the drain or in regular trash.
-
Ensure the original container is tightly sealed and the label is intact.
-
If the original container is compromised, place it inside a second, sealable, and shatter-proof container.
-
Label the outer container clearly as "Bulk Cytotoxic Waste: MPT0B098".
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office for high-temperature incineration.
B. Disposal of Trace Contaminated Solids (Gloves, Tubes, Wipes)
-
At the point of generation, place all contaminated disposables directly into a designated cytotoxic waste container.[9] This is typically a puncture-resistant container lined with a distinctive purple or other institutionally-approved colored bag.[13]
-
Items include used gloves, gowns, bench paper, pipette tips, and plastic tubes.
-
When the bag is three-quarters full, securely seal it.
-
Wipe the exterior of the bag with a suitable decontaminating agent before removing it from the BSC.
-
Place the sealed bag in the designated cytotoxic waste accumulation area for collection by EHS.
C. Disposal of Contaminated Sharps (Vials, Needles, Glassware)
-
Place all contaminated sharps directly into a puncture-proof, leak-proof sharps container specifically designated for cytotoxic waste.[12][14] These containers are often red or purple and must be clearly labeled with the cytotoxic symbol.
-
Do not overfill the container; close it securely when it is three-quarters full.[15]
-
Arrange for disposal via your institution's hazardous waste program.
D. Disposal of Contaminated Liquids (Cell Culture Media, Buffers)
-
Chemical Deactivation is required prior to drain disposal. Cytotoxic agents are known to be resistant to simple inactivation.[16]
-
Working in a BSC, collect the liquid waste in a dedicated, labeled container.
-
Add freshly prepared sodium hypochlorite (bleach) to achieve a final concentration of at least 10%.
-
Allow a minimum contact time of 30 minutes to facilitate chemical degradation.[17] Some studies show sodium hypochlorite has high efficiency in decontaminating surfaces from a range of cytotoxic drugs.[7]
-
After deactivation, neutralize the pH of the solution according to your institution's EHS guidelines before pouring it down a designated laboratory sink with copious amounts of running water.[15] This prevents damage to plumbing and is a critical compliance step.
Decontamination of Work Surfaces and Equipment
Routine decontamination is essential to prevent cross-contamination and occupational exposure.[7] A two-step process is recommended.
-
Decontamination/Deactivation: Wipe all potentially contaminated surfaces (inside the BSC, equipment, container exteriors) with a deactivating agent. Studies have shown that products like accelerated hydrogen peroxide or solutions of sodium hypochlorite can be effective at removing or degrading hazardous drug residues.[7][16] Always follow the decontaminating agent with a rinse or wipe using sterile water to remove residues, as some agents can be corrosive.
-
Cleaning: Following decontamination, clean the same surfaces with a standard laboratory detergent to remove any remaining chemical residue.[13][18]
| Agent | Application | Considerations |
| Sodium Hypochlorite (≥5%) | Effective broad-spectrum deactivating agent. | Must be freshly prepared. Can be corrosive to stainless steel; must be followed by a sterile water rinse.[7] |
| Accelerated Hydrogen Peroxide | Commercially available; shown to be effective against a range of hazardous drugs. | Safer alternative to bleach with fewer corrosive properties. Check for surface compatibility.[16] |
Spill Management Protocol
Immediate and correct response to a spill is critical to minimize exposure.[12] All labs working with MPT0B098 must have a dedicated cytotoxic spill kit.
A. Small Spill (<5 mL or 5 g within a BSC)
-
Ensure the BSC continues to operate.
-
Wearing full PPE, cover the spill with absorbent pads from the spill kit.
-
Carefully clean the area from the outer edge towards the center.
-
Place all contaminated materials into the cytotoxic waste container.
-
Perform the two-step decontamination and cleaning procedure described above on all affected surfaces.
B. Large Spill (>5 mL or 5 g, or any spill outside a BSC)
-
Evacuate: Alert all personnel and evacuate the immediate area.
-
Isolate: Restrict access to the area and post warning signs.
-
Report: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean a large spill unless you are specifically trained and equipped to do so.
By adhering to these scientifically-grounded procedures, researchers can handle and dispose of MPT0B098 with confidence, ensuring the safety of themselves and their colleagues while maintaining the integrity of their research environment.
References
-
Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
